2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone
Description
2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone is a brominated ketone derivative featuring a furan ring substituted with a 2,4-dichlorophenyl group at the 5-position and a bromoacetyl moiety at the 2-position (Fig. 1) . This compound is of interest in organic synthesis, particularly in the development of heterocyclic frameworks and pharmaceutical intermediates. Its structural complexity arises from the combination of halogenated aromatic and heteroaromatic systems, which influence its reactivity and physical properties.
Properties
IUPAC Name |
2-bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O2/c13-6-10(16)12-4-3-11(17-12)8-2-1-7(14)5-9(8)15/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYLOECUCLSOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 2,4-dichlorophenol. The initial step involves the formation of a furan ring through a cyclization reaction. Subsequent bromination and acylation steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding bromo-phenol derivative.
Substitution: Substitution reactions at the bromine or chlorine positions can produce a range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Brominated phenols and chlorinated phenols.
Reduction: Bromo-phenol derivatives.
Substitution: Various substituted bromo- and chloro-phenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological molecules can be explored for therapeutic applications.
Medicine: Research is ongoing to determine the medicinal properties of this compound. It may have applications in the treatment of various diseases due to its chemical properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity, influencing its binding affinity to biological targets. The furan ring contributes to its stability and reactivity, making it a versatile compound in chemical reactions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight |
|---|---|---|---|---|
| 2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone | - | C₁₂H₇BrCl₂O₂ | 2-Furyl, 2,4-dichlorophenyl, Br | 340.45 g/mol* |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | 2032-35-1 | C₈H₇BrO₂ | 4-Hydroxyphenyl, Br | 215.05 g/mol |
| 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone | 343-04-4 | C₉H₈BrFO₂ | 5-Fluoro-2-methoxyphenyl, Br | 259.07 g/mol |
| 1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethanone | 2144008-66-0 | C₈H₆BrClO₂ | 5-Bromo-2-chloro-4-hydroxyphenyl, Br | 249.49 g/mol |
| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 1835-02-5 | C₁₀H₁₁BrO₃ | 3,4-Dimethoxyphenyl, Br | 259.10 g/mol |
*Calculated based on molecular formula.
Key Observations :
- Halogenation Patterns: The primary compound distinguishes itself with dual chlorine atoms on the phenyl ring and a bromine on the acetyl group, enhancing electrophilicity compared to mono-halogenated analogs (e.g., 2-Bromo-1-(4-hydroxyphenyl)ethanone) .
Key Observations :
- Microwave Efficiency: MW-assisted synthesis (e.g., for 2-Bromo-1-(4-chlorophenyl)ethanone) achieves higher yields (>85%) and shorter reaction times compared to traditional methods (e.g., 15% yield for nitrophenyl derivatives) .
- Solvent Systems: Polar aprotic solvents (e.g., dioxane, ethanol) are preferred for bromination reactions, while halogenated solvents (e.g., chloroform) are used for nitro-substituted derivatives .
Biological Activity
2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone, also known as a derivative of furyl compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which incorporates a bromine atom and a dichlorophenyl group, suggesting possible interactions with biological targets.
The molecular formula of this compound is with a molecular weight of approximately 267.93 g/mol. The compound exhibits properties typical of halogenated organic molecules, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈BrCl₂O |
| Molecular Weight | 267.93 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain brominated derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the dichlorophenyl group may enhance the cytotoxic effects against specific cancer cell lines.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Halogenated compounds are often evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Preliminary tests have indicated that derivatives containing similar functional groups can exhibit notable antibacterial effects, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
The biological activity of this compound may involve interactions with specific cellular targets:
- Enzyme Inhibition : The compound could act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, leading to disruptions in replication and transcription processes.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antitumor Study : A study demonstrated that a related brominated furyl compound exhibited an IC50 value of 1.61 µg/mL against human cancer cell lines, indicating potent antitumor activity .
- Antimicrobial Testing : Another investigation assessed the antibacterial properties of halogenated furan derivatives, revealing minimum inhibitory concentrations (MIC) ranging from 93.7 µg/mL to 46.9 µg/mL against various bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound suggests that:
- Bromine Substitution : The presence of bromine at the ethylene position enhances lipophilicity and cellular uptake.
- Dichlorophenyl Group : This moiety appears crucial for increasing the compound's interaction with biological targets due to its electron-withdrawing properties.
Q & A
Q. Why do some studies report conflicting reactivity outcomes for halogenated ethanones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
